Lxw7 (tfa) -

Lxw7 (tfa)

Catalog Number: EVT-8240229
CAS Number:
Molecular Formula: C31H49F3N12O14S2
Molecular Weight: 934.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

LXW7 is classified as a cyclic peptide with the sequence cGRGDdvc, where "c" denotes a cyclic structure, "R" represents arginine, "G" represents glycine, "D" represents aspartic acid, and "dvc" refers to a specific arrangement of unnatural amino acids. Its classification as an integrin αvβ3 inhibitor highlights its role in modulating cell adhesion and signaling pathways critical for vascularization and tissue repair .

Synthesis Analysis

Methods of Synthesis

The synthesis of LXW7 involves several advanced techniques:

  1. One-Bead One-Compound Combinatorial Technology: This ultrahigh throughput method enables the rapid synthesis and screening of peptide libraries to identify potent ligands against specific targets such as integrins.
  2. Solid-Phase Peptide Synthesis: This traditional method may also be employed to produce cyclic peptides, allowing for precise control over the peptide sequence and modifications.

Technical Details

The synthesis typically requires protecting group strategies to ensure that specific amino acids can be selectively modified or cyclized. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity necessary for biological assays.

Molecular Structure Analysis

Structure of LXW7

The molecular structure of LXW7 features a cyclic backbone that enhances its stability compared to linear peptides. The cyclic nature reduces susceptibility to proteolytic degradation, making it more effective in vivo. The presence of unnatural amino acids contributes to its binding affinity and specificity.

Data on Molecular Structure

  • Molecular Formula: C33H47N7O8S
  • Molecular Weight: Approximately 673.84 g/mol
  • IC50 Value: 0.68 μM for αvβ3 integrin inhibition .
Chemical Reactions Analysis

Reactions Involving LXW7

LXW7 participates in several significant biochemical interactions:

  1. Binding Affinity: It exhibits strong binding to αvβ3 integrin, facilitating cellular adhesion and migration.
  2. Cellular Responses: Upon binding, LXW7 enhances endothelial cell proliferation through activation of signaling pathways such as the phosphorylation of vascular endothelial growth factor receptor 2 (VEGF-R2) and mitogen-activated protein kinase (MAPK) ERK1/2 .

Technical Details on Reactions

The reactions are typically characterized by kinetic studies that measure binding affinities and cellular responses in vitro, often using assays that quantify cell viability and proliferation rates.

Mechanism of Action

Process of Action

LXW7 functions primarily by binding to the αvβ3 integrin on endothelial cells and EPCs. This interaction triggers a cascade of intracellular signaling events that promote cell survival, proliferation, and migration—key processes in angiogenesis and tissue repair.

Data Supporting Mechanism

Studies have shown that LXW7-treated cells exhibit increased phosphorylation levels of critical signaling proteins involved in cell growth and survival, indicating its role in enhancing endothelial function .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide (DMSO).

Chemical Properties

  • Stability: The cyclic structure provides enhanced stability against enzymatic degradation.
  • Reactivity: Exhibits specific reactivity with integrins, influencing cellular behavior without inducing significant off-target effects.

Relevant analyses often include spectroscopic methods (like NMR and mass spectrometry) to confirm structural integrity and purity.

Applications

LXW7 has several promising applications in scientific research and medical fields:

  1. Tissue Engineering: Used to enhance endothelialization of vascular grafts, promoting rapid healing and integration with host tissues .
  2. Neuroprotection: Studies indicate potential applications in protecting against ischemic injuries by modulating inflammatory responses .
  3. Biomaterial Functionalization: Can be utilized to modify surfaces of biomaterials to improve biocompatibility and functionality in regenerative medicine .
Introduction to LXW7 (TFA) as a Therapeutic Agent

Role of Integrin αvβ3 in Pathophysiological Processes

Integrin αvβ3 functions as a transmembrane receptor that binds extracellular matrix proteins via RGD recognition, facilitating critical cellular processes:

  • Angiogenesis Regulation: αvβ3 is significantly upregulated on activated endothelial cells during tumor-induced angiogenesis but remains minimally expressed in quiescent vasculature. This integrin mediates endothelial survival, proliferation, and invasive migration through vascular endothelial growth factor and basic fibroblast growth factor signaling pathways [5] [8].
  • Tumor Progression: Malignant cells (e.g., glioblastoma, melanoma) overexpress αvβ3 to enable metastasis through enhanced adhesion, migration, and resistance to apoptosis. αvβ3 also facilitates epithelial-mesenchymal transition and modulates glucose metabolism via glucose transporter type 3 upregulation in tumor microenvironments [7] [9].
  • Inflammatory Modulation: In cerebral ischemia models, αvβ3 inhibition by LXW7 trifluoroacetate reduces pro-inflammatory cytokine expression and vascular adhesion molecules, limiting inflammatory cell infiltration and infarct expansion [2] [7].

Table 1: Pathophysiological Functions of Integrin αvβ3

Biological ProcessMechanistic RolePathological Significance
AngiogenesisMediates endothelial cell adhesion to provisional matrix (vitronectin, fibronectin)Essential for tumor neovascularization; blockade inhibits vessel sprouting
Tumor MetastasisFacilitates cancer cell invasion through matrix metalloproteinase activationPromotes metastatic spread in melanoma, glioblastoma, breast cancer
Inflammatory ResponseRegulates leukocyte adhesion and cytokine productionContributes to ischemia-reperfusion injury and atherosclerosis

Rationale for Targeting αvβ3 Integrin in Cancer and Angiogenesis

The therapeutic targeting rationale centers on three key biological observations:

  • Selective Overexpression: αvβ3 expression increases >10-fold on tumor vasculature and aggressive malignancies (e.g., glioblastoma, pancreatic cancer) compared to normal tissues, creating a therapeutic window for molecular targeting [1] [5].
  • Signaling Nexus: αvβ3 integrates growth factor signaling (vascular endothelial growth factor receptor 2, basic fibroblast growth factor receptor) and mechanical cues from the extracellular matrix, acting as a master regulator of tumor microenvironment cross-talk. Inhibition simultaneously disrupts multiple oncogenic pathways [5] [9].
  • Theranostic Applications: The accessible extracellular domain of αvβ3 enables ligand-directed delivery of diagnostic and therapeutic payloads. LXW7 trifluoroacetate serves as a targeting vector for nanoparticles and conjugates due to its nanomolar dissociation constant (Kd = 76 ± 10 nM) against αvβ3 [1] [2].

Historical Development of RGD-Based Ligands and Limitations

The evolution of RGD-based therapeutics progressed through defined phases:

  • First-Generation Linear Peptides: Early RGD sequences (e.g., GRGDSPK) exhibited low stability and specificity due to rapid proteolytic degradation and binding to multiple RGD-sensitive integrins (αvβ1, αvβ5, αvβ6, α5β1) [6] [10].
  • Cyclic Conformation Optimization: Introduction of cyclic constraints (e.g., cilengitide) improved αvβ3 affinity and metabolic stability but retained cross-reactivity with αvβ5 and α5β1 integrins, contributing to dose-limiting toxicity and clinical trial failures in glioblastoma [3] [9].
  • Precision Engineering: LXW7 trifluoroacetate emerged from structure-activity relationship studies of cyclic RGD peptides, incorporating D-amino acids (D-aspartic acid, D-valine) and disulfide cyclization to enhance αvβ3 selectivity. Systematic optimization via one-bead-one-compound libraries yielded derivatives with 6.6-fold higher affinity than first-generation compounds [1] [2].

Properties

Product Name

Lxw7 (tfa)

IUPAC Name

2-[(4S,7R,10R,13S,19S,25S)-25-amino-4-carbamoyl-10-(carboxymethyl)-19-[3-(diaminomethylideneamino)propyl]-6,9,12,15,18,21,24-heptaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacos-13-yl]acetic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C31H49F3N12O14S2

Molecular Weight

934.9 g/mol

InChI

InChI=1S/C29H48N12O12S2.C2HF3O2/c1-12(2)22-28(53)40-17(23(31)48)11-55-54-10-13(30)24(49)35-8-18(42)37-14(4-3-5-34-29(32)33)25(50)36-9-19(43)38-15(6-20(44)45)26(51)39-16(7-21(46)47)27(52)41-22;3-2(4,5)1(6)7/h12-17,22H,3-11,30H2,1-2H3,(H2,31,48)(H,35,49)(H,36,50)(H,37,42)(H,38,43)(H,39,51)(H,40,53)(H,41,52)(H,44,45)(H,46,47)(H4,32,33,34);(H,6,7)/t13-,14+,15+,16-,17-,22-;/m1./s1

InChI Key

CABFZTZDDADZJM-XXKHBVEGSA-N

SMILES

CC(C)C1C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CC(=O)O)CC(=O)O)CCCN=C(N)N)N)C(=O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)C1C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CC(=O)O)CC(=O)O)CCCN=C(N)N)N)C(=O)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC(C)[C@@H]1C(=O)N[C@H](CSSC[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC(=O)O)CC(=O)O)CCCN=C(N)N)N)C(=O)N.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.